2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride
Overview
Description
2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride is a compound that features a piperidine ring and a triazole ring connected by an ethan-1-ol linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with the triazole intermediate.
Formation of the Ethan-1-ol Linker: The ethan-1-ol linker is typically introduced through reduction reactions, where a carbonyl group is reduced to an alcohol.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form a carbonyl compound.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cancer and neurological disorders.
Biological Studies: The compound is used to study the biological activity of piperidine and triazole derivatives.
Chemical Biology: It serves as a tool for probing biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the triazole ring can bind to enzymes and proteins, modulating their activity. The ethan-1-ol linker provides flexibility, allowing the compound to adopt various conformations and interact with multiple targets.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride: Similar structure but with a phenyl group instead of a triazole ring.
4-Piperidineethanol: Lacks the triazole ring and has a simpler structure.
2-(4-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride is unique due to the presence of both the piperidine and triazole rings, which confer distinct biological activities and chemical reactivity. The combination of these two rings in a single molecule allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
2-(1-piperidin-4-yltriazol-4-yl)ethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.ClH/c14-6-3-8-7-13(12-11-8)9-1-4-10-5-2-9;/h7,9-10,14H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFGHOMTCFZEDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(N=N2)CCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.